Methyl 8-methylnonanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 8-methylnonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZNAWMXEJTQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609119 | |
| Record name | Methyl 8-methylnonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-54-4 | |
| Record name | Methyl 8-methylnonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization of Methyl 8 Methylnonanoate
Laboratory-Scale Synthetic Methodologies
The laboratory synthesis of Methyl 8-methylnonanoate (B15497590) primarily relies on the direct esterification of its corresponding carboxylic acid.
Esterification of 8-Methylnonanoic Acid with Methanol (B129727)
The most prevalent laboratory method for synthesizing Methyl 8-methylnonanoate is the Fischer esterification of 8-methylnonanoic acid with methanol. This reaction is a classic example of a nucleophilic acyl substitution. The oxygen atom of methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 8-methylnonanoic acid. The reaction is typically conducted by refluxing the carboxylic acid in an excess of methanol, which serves as both a reactant and the solvent.
Role of Acid Catalysis and Reaction Conditions in this compound Synthesis
To facilitate the esterification and achieve a practical reaction rate, a strong acid catalyst is necessary. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid. The catalyst protonates the carbonyl oxygen of the 8-methylnonanoic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.
The Fischer esterification is a reversible reaction, and the formation of water as a byproduct can drive the equilibrium back toward the reactants. To overcome this, Le Chatelier's principle is applied by using a large excess of methanol. This high concentration of one of the reactants shifts the equilibrium towards the formation of the desired ester, this compound. The continuous removal of water, for instance, through azeotropic distillation with a suitable solvent like toluene, can also be employed to drive the reaction to completion, a technique often used to maximize ester yields.
| Parameter | Condition | Purpose |
| Reactants | 8-Methylnonanoic Acid, Methanol | Formation of the ester |
| Catalyst | Concentrated H₂SO₄, Methanesulfonic Acid | To increase the electrophilicity of the carbonyl carbon |
| Solvent | Excess Methanol | Serves as both reactant and solvent; shifts equilibrium |
| Temperature | Reflux | To increase the reaction rate |
| Byproduct Removal | Not always necessary with excess methanol | To drive the reaction to completion |
Industrial Production Approaches and Optimization
While specific industrial-scale process details for this compound are not extensively published, the general principles for the production of fatty acid methyl esters (FAMEs) can be applied. The focus of industrial production is on efficiency, cost-effectiveness, and sustainability.
For large-scale esterification, heterogeneous catalysts are often preferred over homogeneous catalysts like sulfuric acid. Solid acid catalysts, such as cation exchange resins (e.g., Amberlyst, Dowex), offer significant advantages, including simplified product purification, reduced corrosion issues, and the potential for catalyst recycling. researchgate.netacs.org
Process intensification strategies are key to optimizing industrial synthesis. Continuous flow reactors, particularly packed bed reactors using solid acid catalysts, allow for consistent production and better control over reaction parameters compared to batch processes. nicl.it Another advanced approach is reactive distillation, where the esterification reaction and the separation of the water byproduct occur simultaneously in a single column. This method can significantly improve conversion by continuously removing water from the reaction mixture.
Optimization of industrial esterification processes involves a multi-parameter approach to maximize yield and throughput while minimizing costs. Key variables that are typically optimized include:
Temperature: Higher temperatures increase the reaction rate, but can also lead to side reactions or degradation.
Catalyst Loading: The amount of catalyst affects the reaction rate; however, increasing it beyond a certain point may not be cost-effective.
Molar Ratio of Reactants: While a large excess of alcohol can drive the reaction forward, it also necessitates a more energy-intensive separation and recovery process.
Flow Rate/Residence Time: In continuous processes, these parameters are adjusted to ensure sufficient time for the reaction to reach equilibrium or the desired conversion.
Precursor Synthesis and Intermediate Chemistry
The primary precursor for the synthesis of this compound is 8-methylnonanoic acid. The synthesis of this branched-chain fatty acid involves the formation of a new carbon-carbon bond.
Copper-Catalyzed Alkylation of Grignard Reagents for 8-Methylnonanoic Acid Production
A key method for synthesizing the carbon skeleton of 8-methylnonanoic acid is through the copper-catalyzed cross-coupling of a Grignard reagent with a suitable halo-ester. For instance, isobutylmagnesium bromide can be reacted with an omega-halo ester like ethyl 6-bromohexanoate. The presence of a copper catalyst, such as copper(I) bromide (CuBr), is crucial for the efficient coupling of the Grignard reagent to the alkyl halide portion of the halo-ester. This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity of the organometallic reagents.
| Component | Role |
| Isobutylmagnesium bromide | Grignard reagent; provides the branched alkyl group |
| Ethyl 6-bromohexanoate | Halo-ester; provides the main carbon chain and ester functionality |
| Copper(I) bromide | Catalyst for the cross-coupling reaction |
| Tetrahydrofuran (THF) | Aprotic solvent to solubilize reactants and facilitate the reaction |
Hydrolysis Pathways in Precursor Synthesis
Following the copper-catalyzed alkylation, the resulting ester, in this case, ethyl 8-methylnonanoate, must be hydrolyzed to yield the desired 8-methylnonanoic acid. This is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH), in a mixture of water and an alcohol like ethanol. The base attacks the carbonyl carbon of the ester, leading to the formation of the sodium salt of the carboxylic acid (a carboxylate) and ethanol.
This process is effectively irreversible because the carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. To obtain the final 8-methylnonanoic acid, the reaction mixture is subsequently acidified with a strong mineral acid, such as hydrochloric acid (HCl). The acidification protonates the carboxylate salt, yielding the free carboxylic acid.
This compound as a Synthetic Intermediate
This compound serves as a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules featuring branched-chain architectures. Its structure, which contains a methyl branch near the terminus of the acyl chain, makes it a useful building block for introducing specific structural motifs into larger molecules.
Application in Terminal Chain Branching for Fatty Alcohols and Acids
This compound is a precursor for the synthesis of terminally branched long-chain fatty acids and fatty alcohols. The iso-branching provided by the 8-methyl group is a key structural feature that can be carried through subsequent chain-elongation reactions. The ester functional group can be readily hydrolyzed to yield the corresponding carboxylic acid, 8-methylnonanoic acid, or reduced to produce the fatty alcohol, 8-methylnonanol.
The general strategy involves using this compound as a foundational block which can be chemically modified and extended. For instance, the ester can be converted to other functional groups that are amenable to coupling reactions, allowing for the addition of further carbon units. The reduction of fatty acid methyl esters (FAMEs) to their corresponding fatty alcohols is a standard procedure in organic chemistry, often employing reducing agents like lithium aluminum hydride (LiAlH₄). This conversion is particularly useful as it can be accomplished without adding extraneous carbon atoms, which is critical for applications like isotopic analysis. mdpi.com This process allows the inherent terminal branch of this compound to be incorporated into a fatty alcohol structure.
Table 1: Synthetic Utility of this compound
| Precursor | Target Molecule Type | Key Transformation | Significance |
| This compound | Terminally Branched Fatty Acid | Hydrolysis | Introduces a terminal methyl branch into a carboxylic acid structure. |
| This compound | Terminally Branched Fatty Alcohol | Reduction | Incorporates a terminal methyl branch into a primary alcohol structure. |
Contribution to Novel Bacterial Fatty Acid Synthesis (e.g., 16-methyl-8(Z)-heptadecenoic Acid)
A significant application of this compound's precursor, 8-methylnonanoic acid, is in the total synthesis of novel fatty acids identified in bacteria. One such example is the first-ever synthesis of 16-methyl-8(Z)-heptadecenoic acid, a compound discovered in a Micrococcus bacterium. nih.gov
Table 2: Synthesis of 16-methyl-8(Z)-heptadecenoic Acid
| Starting Material | Key Intermediate | Final Product | Overall Yield | Number of Steps | Reference |
| 8-Methylnonanoic acid | Not specified | 16-methyl-8(Z)-heptadecenoic acid | 22% | 4 | Chem Phys Lipids. 2001 Nov;113(1-2):23-7 nih.gov |
Derivation from Isocapric Acid
This compound is directly derived from isocapric acid. "Isocapric acid" is a common name for 8-methylnonanoic acid. caymanchem.com Therefore, this compound is simply the methyl ester of isocapric acid.
The synthesis is typically achieved through a Fischer esterification reaction. This classic method involves reacting isocapric acid (8-methylnonanoic acid) with methanol in the presence of an acid catalyst, such as sulfuric acid. The excess methanol often serves as both the reactant and the solvent. This straightforward and well-established chemical transformation provides a reliable method for producing this compound from its corresponding carboxylic acid.
Enzymatic Synthesis and Biocatalytic Approaches (e.g., from Capsaicinoids)
While this compound is not synthesized from capsaicinoids, its precursor acid, 8-methylnonanoic acid, is intricately linked to their metabolism. 8-Methylnonanoic acid is both a key precursor for the biosynthesis of capsaicinoids in chili peppers and a primary degradation product of these compounds in animals. caymanchem.comnih.govnih.gov Dihydrocapsaicin (B196133), a major capsaicinoid, is metabolized in the body via hydrolysis into the non-pungent 8-methylnonanoic acid. nih.govnih.gov
In the realm of biocatalysis, enzymatic approaches have been successfully employed to synthesize capsinoids, which are non-pungent analogs of capsaicinoids. These methods often utilize fatty acid derivatives, including fatty acid methyl esters, as substrates. Research has demonstrated the lipase-catalyzed esterification of vanillyl alcohol with various fatty acid methyl esters to produce capsinoid homologues. nih.gov
In one study, the lipase (B570770) Novozym 435 was found to be particularly effective for synthesizing vanillyl nonanoate (B1231133), a model capsinoid, from methyl nonanoate and vanillyl alcohol, achieving an 86% yield in 20 hours. nih.gov This work was extended to produce the natural capsinoids, capsiate (B39960) and dihydrocapsiate (B147844), with isolated yields of 60% and 59%, respectively. nih.gov This biocatalytic strategy highlights the utility of fatty acid methyl esters in enzyme-mediated synthesis of complex natural product analogs, representing a green chemistry approach to creating valuable compounds.
Table 3: Enzymatic Synthesis of a Model Capsinoid
| Substrate 1 | Substrate 2 | Biocatalyst | Product | Yield | Reference |
| Vanillyl alcohol | Methyl nonanoate | Novozym 435 (Lipase) | Vanillyl nonanoate | 86% | Biosci Biotechnol Biochem. 2002 Feb;66(2):319-27 nih.gov |
Biological Relevance and Metabolic Modulation of Methyl 8 Methylnonanoate
Modulation of Energy Metabolism in Adipocytes
Research utilizing the 3T3-L1 adipocyte cell line, a standard model for studying fat cell biology, has demonstrated that methyl 8-methylnonanoate (B15497590) and its corresponding acid, 8-methylnonanoic acid (8-MNA), can significantly influence energy metabolism. These effects are particularly noted under conditions of nutrient scarcity.
Impact on Lipid Accumulation in 3T3-L1 Adipocytes
In-vitro studies have shown that methyl 8-methylnonanoate can reduce the accumulation of lipids in 3T3-L1 adipocytes. nih.gov During periods of nutrient starvation, treatment with the compound leads to a noticeable decrease in fat storage within these cells. mdpi.comfrontiersin.orgnih.gov One study observed that at a concentration of 10 µM, this compound reduced lipid accumulation to 89% compared to untreated control cells. nih.gov This anti-lipogenic effect suggests a direct influence on the processes that govern fat synthesis and storage in adipocytes. nih.gov
Activation of AMP-Activated Protein Kinase (AMPK) and Suppression of Lipogenesis
The mechanism behind the reduced lipid accumulation involves the activation of a critical cellular energy sensor, AMP-activated protein kinase (AMPK). mdpi.comfrontiersin.orgnih.gov The activation of AMPK is a molecular signal that indicates a low energy state within the cell. mdpi.com Once activated by this compound, AMPK initiates a cascade of events that actively suppresses lipogenesis, the metabolic process of creating new fats. nih.govmdpi.comnih.gov This action directly contributes to the observed decrease in fat storage in the adipocytes. mdpi.com
Enhancement of Glucose Uptake in Insulin-Stimulated Adipocytes
Beyond its effects on fat storage, this compound has been found to improve how adipocytes respond to insulin (B600854). mdpi.comfrontiersin.orgnih.gov Studies have demonstrated that the compound enhances glucose uptake when adipocytes are stimulated with insulin. nih.gov This suggests that this compound may improve insulin sensitivity in these cells, allowing them to more effectively take in glucose from their surroundings. mdpi.com A reported 20% increase in glucose uptake has been noted in insulin-stimulated adipocytes treated with the compound. nih.gov
| Metabolic Parameter | Observed Effect of this compound | Reference |
| Lipid Accumulation (10 µM) | 89% of Control | nih.gov |
| Glucose Uptake | +20% with Insulin Stimulation | nih.gov |
Potential Role in Managing Obesity-Related Conditions
The combined effects of reducing lipid accumulation, suppressing lipogenesis, and enhancing glucose uptake position this compound as a compound with potential relevance for managing obesity-related conditions. nih.gov By influencing adipocyte function in a manner that favors reduced fat storage and improved glucose metabolism, it addresses key cellular dysfunctions associated with obesity. mdpi.comnih.gov As a metabolite of capsaicinoids, compounds found in chili peppers known for their metabolic benefits, its biological activities are of significant interest for therapeutic research. mdpi.comfrontiersin.org
Antimicrobial and Anti-inflammatory Activities
In addition to its metabolic effects, this compound has been identified as a bioactive constituent in natural product formulations exhibiting antimicrobial and anti-inflammatory properties.
Efficacy Against Bacterial Strains (e.g., S. aureus, E. coli)
This compound is one of the bioactive components found in a nanohydrogel formulation of Azadirachta indica (Neem) oil. nih.govmdpi.com This nanohydrogel has demonstrated potential antimicrobial activity against several pathogenic microbes, including the Gram-positive bacterium Staphylococcus aureus (S. aureus) and the Gram-negative bacterium Escherichia coli (E. coli). mdpi.comnih.gov
| Pathogen | Nanohydrogel MIC (µg/mL) | Nanohydrogel MBC (µg/mL) | Reference |
| S. aureus | 6.25 | 3.125 | mdpi.com |
| E. coli | 3.125 | 3.125 | mdpi.com |
Activity Against Fungal Pathogens (e.g., C. albicans)
This compound has demonstrated notable antifungal properties. Research has shown its inhibitory effects against the opportunistic fungal pathogen Candida albicans. In one study, the minimum inhibitory concentration (MIC) of this compound against C. albicans was determined to be 6.25 mL v/v. This compound was identified as a bioactive component in Azadirachta indica (neem) oil, which has known antimicrobial and anti-inflammatory properties. mdpi.comnih.govresearchgate.net A nanohydrogel formulation of this oil, containing this compound among other compounds, showed significant antifungal activity against C. albicans. mdpi.comnih.govresearchgate.net
The mechanism of action for the antifungal properties of fatty acids and their esters is believed to involve their lipophilic nature, allowing them to integrate into and disrupt the fungal cell membrane's lipid bilayer, which affects fluidity and permeability. Some studies on related medium-chain fatty acids suggest that their antifungal effects at higher concentrations may be due to the inhibition of sterol production, which is crucial for fungal cell wall synthesis. nih.gov
Anti-inflammatory Effects in Biological Systems
This compound has been identified as a compound with potential anti-inflammatory activity. mdpi.comnih.gov It is a component of Azadirachta indica oil, which has been traditionally used for its anti-inflammatory benefits. mdpi.comresearchgate.net A study involving a nanohydrogel of this oil, which contained this compound, demonstrated significant anti-inflammatory effects in an albumin protein denaturation assay, with inhibition ranging from 50.23% to 82.57% compared to the standard drug diclofenac (B195802) sodium. mdpi.comnih.gov The anti-inflammatory properties of the oil were attributed to its constituent secondary metabolites, including this compound. mdpi.com Furthermore, the related compound 8-methylnonanoic acid, a metabolite of dihydrocapsaicin (B196133) found in chili peppers, has been noted for its anti-inflammatory and analgesic effects. chembk.com
This compound as a Model Compound in Lipid Metabolism Research
This compound serves as a valuable model compound for investigating the metabolism of fatty acid esters. Research has indicated its ability to modulate energy metabolism in adipocytes (fat cells). Specifically, studies using 3T3-L1 adipocytes, a common cell line model for studying lipid metabolism, have shown that this compound can reduce lipid accumulation. nih.gov This effect is associated with the activation of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis that suppresses processes of fat generation (lipogenesis). nih.govresearchgate.netnih.gov
Moreover, treatment with this compound has been shown to enhance glucose uptake in adipocytes when stimulated with insulin, suggesting a potential role in improving metabolic health. nih.govresearchgate.netnih.gov As a branched-chain fatty acid ester, its structure allows for improved chromatographic separation from straight-chain esters, making it a useful reference compound in gas chromatography and mass spectrometry for analyzing fatty acid methyl esters.
Related Biological Effects of Branched-Chain Fatty Acids and Esters
Nematicidal Activity of Analogous Methyl Esters
Research has demonstrated the nematicidal (nematode-killing) properties of various fatty acid methyl esters, which are structurally analogous to this compound. google.comgoogle.com For instance, methyl stearate (B1226849) has been reported to have nematicidal activity against the root-knot nematode Meloidogyne incognita. researchgate.net Fatty acid esters have been investigated as environmentally safer alternatives to synthetic nematicides for controlling nematode infestations in plants. google.comresearcherslinks.com The esterification of fatty acids can be a crucial modification, as it may decrease phytotoxicity while retaining nematicidal activity. google.comgoogle.com However, the effectiveness can vary, as some esterifications, such as with linoleic and oleic acid, have led to a loss of activity. google.comgoogle.com
A study on the nematicidal effects of fatty acid esters against Caenorhabditis elegans showed that while some common long-chain fatty acids had significant activity, the nematodes were less sensitive to medium-chain fatty acids (C6 to C10). google.comgoogle.com This highlights the specificity of the nematicidal action based on the fatty acid chain length and structure.
Antifungal Properties of Related Compounds
The antifungal properties of branched-chain fatty acids and their derivatives are well-documented. researchgate.netresearchgate.net Generally, the antifungal effectiveness of saturated fatty acids is influenced by their chain length and the pH of the environment. researchgate.net While straight-chain fatty acids are often more effective, branched-chain variants also exhibit fungistatic properties. researchgate.net For example, a mixture of highly branched synthetic acids with nine to eleven carbon atoms has been shown to inhibit the germination and spore production of the fungus Pithomyces chartarum. tandfonline.com
Medium-chain fatty acids, in particular, have demonstrated significant antifungal activity. nih.gov Saturated medium-chain fatty acids from heptanoic acid (C7:0) to lauric acid (C12:0) have shown antifungal effects against C. albicans with MICs in the range of 100–200 µg/ml. nih.gov Additionally, branched-chain hydroxy acids, which are derived from branched-chain amino acids, have also been reported to possess antifungal activity. jmb.or.kr
Biochemical Pathways and Biosynthetic Origins
Endogenous Formation as a Metabolite of Dihydrocapsaicin (B196133) (DHC)
Methyl 8-methylnonanoate (B15497590) is structurally related to the degradation of dihydrocapsaicin (DHC), one of the most abundant capsaicinoids responsible for the pungency of chili peppers. The fatty acyl moiety of DHC is 8-methylnonanoic acid. researchgate.netnih.gov While 8-methylnonanoic acid is the direct degradation by-product of DHC in vivo, the methyl ester form, methyl 8-methylnonanoate, is often generated for analytical purposes, such as in quantitative Nuclear Magnetic Resonance (NMR) spectroscopy, to study the isotopic distribution of the fatty acid chain. researchgate.net
Another related compound found in chili peppers is dihydrocapsiate (B147844), a non-pungent analogue of capsaicinoids. Dihydrocapsiate is chemically identified as 4-hydroxy-3-methoxybenzyl 8-methylnonanoate, further establishing the link between the 8-methylnonanoate structure and the metabolism within the Capsicum genus. bcrcp.ac.ingoogle.com Similarly, dihydrocapsiconiate, another low-pungency analog, is the coniferyl ester of 8-methylnonanoic acid. jst.go.jp
Role of 8-Methylnonanoic Acid as a Precursor in Capsaicin (B1668287) Biosynthesis
The biosynthesis of capsaicinoids in Capsicum fruits involves the condensation of a vanillylamine (B75263) moiety with a branched-chain fatty acid. The specific fatty acid precursor determines the type of capsaicinoid produced. rsc.org 8-Methylnonanoic acid serves as the immediate precursor for the synthesis of dihydrocapsaicin (DHC). rsc.orglipidmaps.org It is not the precursor for capsaicin itself, which is formed from 8-methyl-trans-6-nonenoic acid. rsc.orgnih.gov
Table 1: Capsaicinoid Precursors
| Capsaicinoid | Acyl Precursor |
|---|---|
| Capsaicin | 8-methyl-trans-6-nonenoic acid |
| Dihydrocapsaicin | 8-methylnonanoic acid |
| Nordihydrocapsaicin | 7-methylnonanoic acid |
| Homodihydrocapsaicin | 9-methyldecanoic acid |
| Homocapsaicin | 9-methyldec-trans-7-enoic acid |
This table is based on data from reference rsc.org.
Occurrence in Natural Fats and Oils
This compound has been identified as a component of certain natural plant-derived oils. Its presence is most notably documented in the oil extracted from the seeds of the Neem tree (Azadirachta indica). mdpi.comresearchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) analyses of Azadirachta indica oil have consistently revealed this compound among a complex mixture of other fatty acid esters and bioactive compounds. mdpi.comnih.govresearchgate.net
Identification in Botanical Extracts
Multiple analytical studies have confirmed the presence of this compound in oil derived from Azadirachta indica (Neem). In a 2022 study, GC-MS analysis of Azadirachta indica oil identified this compound as one of the key bioactive components. mdpi.comnih.gov Other research also lists it among the various fatty acids and their esters isolated from Neem oil. researchgate.netnih.gov
Table 2: Selected Bioactive Components Identified in Azadirachta indica Oil via GC-MS
| Compound |
|---|
| Methyl-8-methyl-nonanoate |
| Hexadecenoic acid |
| Heptadecanoic acid |
| 9-Octadecanoic acid (Z)-methyl ester |
| Eicosanoic acid, methyl ester |
This table is based on data from references mdpi.comnih.gov.
Research on the phytochemical composition of Oroxylum indicum (Broken Bones Tree) seedlings has led to the identification of this compound. gsconlinepress.comgsconlinepress.com Specifically, a study investigating the influence of microbial bioinoculants on the plant's phytocompounds found that seedlings treated with a dual consortium of mycorrhizae (Glomus mosseae) and bacteria (Pseudomonas putida) produced several new compounds, including this compound. gsconlinepress.comgsconlinepress.comresearchgate.net This compound was detected in the methanolic root extract through GC-MS analysis at a retention time of 21.14 minutes. researchgate.net
This compound has been detected in traditional Ayurvedic medicinal preparations. A GC-MS analysis of an Ayurvedic formulation known as Amruthadi Kashaya, which is used for conditions like anemia and jaundice, revealed its presence. ijapr.inijaprs.com This formulation includes several herbs, one of which is Azadirachta indica (Pichumantha), a known source of the compound. ijaprs.com Additionally, a separate study identified this compound in a methanolic extract of Andrographis paniculata, another important herb in Ayurvedic medicine. jchr.org
Related Compounds: Capsinoids (e.g., Dihydrocapsiate) and their Biosynthetic Relationships
A significant aspect of the biochemical relevance of 8-methylnonanoic acid, and by extension its methyl ester, is its role as a precursor to a class of compounds known as capsinoids. Capsinoids, such as dihydrocapsiate, are non-pungent analogs of capsaicinoids, the compounds responsible for the heat in chili peppers.
The biosynthetic pathways of capsaicinoids and capsinoids are closely related, diverging at a late stage. Both pathways utilize the same branched-chain fatty acids. jst.go.jp Dihydrocapsaicin, a major capsaicinoid, is formed through the condensation of vanillylamine with 8-methylnonanoic acid (in its activated CoA-thioester form). jst.go.jp
In contrast, the biosynthesis of dihydrocapsiate involves the esterification of vanillyl alcohol with 8-methylnonanoic acid. europa.eutandfonline.comtandfonline.com Vanillyl alcohol is derived from vanillin, an intermediate in the phenylpropanoid pathway, through the action of cinnamyl alcohol dehydrogenase. jst.go.jp Therefore, the biosynthetic relationship between this compound and dihydrocapsiate is rooted in their shared precursor, 8-methylnonanoic acid. While this compound is the methyl ester of this fatty acid, dihydrocapsiate is the vanillyl ester. This shared origin underscores a critical link in the secondary metabolism of Capsicum species, where the availability of 8-methylnonanoic acid is a key determinant for the production of both pungent and non-pungent capsaicinoid-like compounds. mdpi.com
The table below outlines the key compounds involved in these related biosynthetic pathways.
| Compound Name | Role in Biosynthesis |
| This compound | Methyl ester of 8-methylnonanoic acid |
| 8-Methylnonanoic acid | Precursor to dihydrocapsiate and dihydrocapsaicin |
| L-Valine | Initial precursor for 8-methylnonanoic acid synthesis |
| Isobutyryl-CoA | Starter unit for fatty acid chain elongation |
| Vanillin | Precursor to vanillyl alcohol and vanillylamine |
| Vanillyl alcohol | Aromatic precursor for dihydrocapsiate |
| Vanillylamine | Aromatic precursor for dihydrocapsaicin |
| Dihydrocapsiate | Non-pungent capsinoid; ester of 8-methylnonanoic acid and vanillyl alcohol |
| Dihydrocapsaicin | Pungent capsaicinoid; amide of 8-methylnonanoic acid and vanillylamine |
Advanced Analytical Methodologies for Methyl 8 Methylnonanoate Research
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the analysis of methyl 8-methylnonanoate (B15497590). This is due to the compound's volatility and thermal stability, which make it well-suited for GC separation, while MS provides definitive identification based on its mass-to-charge ratio and fragmentation pattern. restek.com
GC-MS has been instrumental in identifying methyl 8-methylnonanoate in a diverse range of natural sources. Its presence as a volatile organic compound (VOC) or a component of essential oils and extracts has been confirmed in various plants and microorganisms. For instance, it has been detected in the methanolic root extracts of the medicinal plant Oroxylum indicum gsconlinepress.com, in an Ayurvedic formulation known as Amruthadi Kashaya ijapr.in, and as a component of the volatile profile of hops (Humulus lupulus) mdpi.com. Furthermore, GC-MS analysis has identified it as a bioactive component in the oil of Azadirachta indica (neem) mdpi.com and as a volatile released by the actinomycete Micromonospora aurantiaca beilstein-journals.org. In pepper fruits (Capsicum sp.), it is found as part of the aroma-related ester profile. mdpi.com
| Natural Source | Sample Type | Reference |
|---|---|---|
| Azadirachta indica (Neem) | Oil | mdpi.com |
| Oroxylum indicum | Methanolic root extract | gsconlinepress.com |
| Ayurvedic Formulation (Amruthadi Kashaya) | Kashaya (decoction) | ijapr.in |
| Humulus lupulus (Hop) | Hop cone powder (HS-SPME) | mdpi.com |
| Micromonospora aurantiaca | Volatiles from culture | beilstein-journals.org |
| Capsicum sp. (Pepper) | Fruit | mdpi.com |
The mass spectrum of this compound provides a unique fingerprint for its structural elucidation. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a molecular ion peak corresponding to its molecular weight (186.29 g/mol ) and characteristic fragment ions. nih.govnist.gov The most abundant fragment ions, such as those at m/z 74 and 87, are typical for FAMEs and help confirm the ester functionality, while other fragments can elucidate the branched-chain structure. beilstein-journals.orgnih.gov GC-MS is also a powerful tool for assessing the purity of synthesized this compound or its precursors, such as 8-methylnonanoic acid. tandfonline.com The presence of a single, sharp chromatographic peak with the correct mass spectrum is a strong indicator of high purity. tandfonline.com
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₂O₂ | nih.govnist.gov |
| Molecular Weight | 186.29 g/mol | nih.govnist.gov |
| Kovats Retention Index (Standard non-polar column) | 1276.8 | nih.gov |
| Kovats Retention Index (Polar column, e.g., Carbowax 20M) | 1543 | nist.govnist.gov |
| Top Mass Spectrum Peaks (m/z) | 74, 87 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is available in specialized databases nih.gov, the expected signals can be inferred from the analysis of its precursor, 8-methylnonanoic acid, and similar methyl esters. rsc.orgnih.gov
In the ¹H NMR spectrum, one would expect to see a singlet for the methyl ester protons (-OCH₃) at approximately 3.6-3.7 ppm. The protons of the two methyl groups at the 8-position would appear as a doublet around 0.8-0.9 ppm, coupled to the adjacent methine proton. The various methylene (B1212753) (-CH₂-) groups along the carbon chain would produce a series of multiplets in the region of 1.2-1.7 ppm, while the methylene group adjacent to the carbonyl group (-CH₂COOCH₃) would be a triplet at a more downfield position, typically around 2.3 ppm. rsc.orgnih.gov
The ¹³C NMR spectrum would show a distinct signal for the carbonyl carbon around 174 ppm and the methoxy (B1213986) carbon around 51 ppm. rsc.org Each of the carbons in the aliphatic chain would also produce a unique signal, allowing for a complete mapping of the carbon skeleton and confirming the presence and position of the methyl branch. rsc.org
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC) is another valuable technique in the analysis of this compound and related compounds, particularly for purification and for analyzing complex samples that may not be suitable for direct GC analysis. For instance, HPLC can be used to purify the precursor, 8-methylnonanoic acid, during its synthesis. google.com In the analysis of complex biological extracts, such as from Azadirachta indica, HPLC is used to quantify other non-volatile or less volatile bioactive compounds like polyphenols, complementing the GC-MS analysis of the volatile fraction which contains this compound. mdpi.com When analyzing cellular lipids or intermediates in biosynthetic pathways, reversed-phase HPLC is often employed to separate free fatty acids and their CoA esters. google.com
Quantitative Analytical Approaches and Method Development
Developing robust quantitative methods is essential for accurately determining the concentration of this compound in various matrices. Gas chromatography, often with a flame ionization detector (GC-FID) or coupled to a mass spectrometer (GC-MS), is the primary technique for quantification. sigmaaldrich.comgcms.cz Method development involves optimizing chromatographic conditions to achieve good separation and peak shape. restek.com
For accurate quantification, especially in complex biological samples, an internal standard is often used to correct for variations in sample preparation and injection volume. The purity of the synthesized precursor, 8-methylnonanoic acid, has been determined with high accuracy (approx. 99.7%) by gas chromatography, demonstrating the quantitative power of the technique. tandfonline.com Furthermore, standardized methods, such as those developed by AOAC International for FAMEs analysis for nutritional labeling, provide a framework for the accurate quantification of total fat content based on the sum of individual fatty acids, which would include this compound if present. restek.com
Pharmacokinetics and Pharmacodynamics in Preclinical Investigations
Absorption, Distribution, and Elimination Pathways of Fatty Acid Esters
The pharmacokinetic profile of fatty acid esters, including methyl 8-methylnonanoate (B15497590), is largely governed by their physicochemical properties, such as molecular weight and lipophilicity. Upon oral administration, fatty acid methyl esters with molecular weights under 500 g/mol , a category that includes methyl 8-methylnonanoate (186.29 g/mol ), are generally expected to be absorbed in the gastrointestinal tract. europa.eunist.gov Their lipophilic nature facilitates this absorption. europa.eu Dermal absorption is also a potential route, although less favored for molecules with weights above 100 g/mol . europa.eu
Once absorbed, distribution throughout the body via the circulatory system is influenced by the molecule's size and lipophilicity. europa.eu Lipophilic compounds like fatty acid esters are likely to distribute into cells and may accumulate in fatty tissues. europa.eu However, these esters undergo rapid enzymatic hydrolysis, breaking down into their constituent alcohol (methanol) and the corresponding fatty acid (8-methylnonanoic acid). europa.eu The fatty acid can then be stored as triglycerides in adipose tissue, incorporated into cell membranes, or utilized as an energy source. europa.eu The methanol (B129727) component has low potential for accumulation due to its high water solubility. europa.eu
The primary route of elimination for the fatty acid component is through metabolic degradation, ultimately being excreted as carbon dioxide in expired air. europa.eu A secondary pathway involves biliary excretion into the feces. europa.eu Studies on the structurally similar ethyl oleate (B1233923) showed that fecal elimination was dose-dependent, with a higher percentage of the administered dose excreted in feces at higher doses. europa.eu Renal elimination of the fatty acid component is minimal. europa.eu For the methanol component, a significant portion is excreted unchanged through respiration, with less than 5% eliminated by the kidneys. europa.eu
| Pharmacokinetic Parameter | General Findings for Fatty Acid Esters | Specifics for this compound |
| Absorption | Expected in the gastrointestinal tract for molecular weights < 500 g/mol . europa.eu Dermal absorption is possible but less efficient. europa.eu | Molecular weight is 186.29 g/mol , favoring oral absorption. europa.eunist.gov |
| Distribution | Wide distribution for smaller, lipophilic molecules. europa.eu Potential for distribution into fatty tissues. europa.eu | As a lipophilic molecule, it is expected to distribute into cells and fatty tissues. europa.eu |
| Metabolism | Rapidly hydrolyzed into alcohol and fatty acid components. europa.eu | Metabolized into 8-methylnonanoic acid and methanol. europa.eunih.gov |
| Elimination | Primarily as CO2 via respiration after metabolism. europa.eu Secondary route is biliary excretion with feces. europa.eu Methanol is largely excreted via respiration. europa.eu | Follows the general pathway for fatty acid esters. |
Hepatic Metabolism and Ester Hydrolysis
The metabolism of fatty acid esters is a critical determinant of their biological activity and clearance. Following absorption, these esters, including this compound, are subject to esterase-catalyzed hydrolysis, a reaction that can occur in the gastrointestinal tract and, most significantly, in the liver. europa.eu This process cleaves the ester bond, yielding the parent fatty acid and alcohol. europa.eugoogle.comgoogle.com The hydrolysis can be catalyzed by various enzymes, including lipases, and can also occur non-enzymatically under certain conditions, such as in acidic or basic environments. monash.eduresearchgate.net
In the specific case of this compound, it is recognized as a degradation product of dihydrocapsaicin (B196133), a compound found in chili peppers. nih.govresearchgate.net In vitro studies using liver homogenates have demonstrated that dihydrocapsaicin is metabolized into 8-methylnonanoic acid. nih.gov This indicates that the liver possesses the necessary enzymatic machinery to hydrolyze the parent compound and process its metabolites. nih.gov
Once the fatty acid (8-methylnonanoic acid) is released, it enters the primary pathway for fatty acid degradation: beta-oxidation. europa.eu This metabolic process systematically shortens the acyl-chain of the fatty acid, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov Branched-chain fatty acids like 8-methylnonanoic acid may require alternative oxidation pathways, such as alpha- and omega-oxidation, for their complete degradation. europa.eu The methanol released from the hydrolysis of this compound is slowly oxidized in the liver by alcohol dehydrogenase to formaldehyde, which is then rapidly converted to formic acid and ultimately to carbon dioxide and water. europa.eu
| Metabolic Process | Description | Relevance to this compound |
| Ester Hydrolysis | Cleavage of the ester bond to yield a fatty acid and an alcohol, primarily by esterase enzymes in the liver and GI tract. europa.eumonash.edu | Yields 8-methylnonanoic acid and methanol. europa.eu It is a known metabolite of dihydrocapsaicin in liver homogenates. nih.gov |
| Fatty Acid Oxidation | The resulting fatty acid (8-methylnonanoic acid) is degraded primarily through beta-oxidation for energy. europa.eu Branched chains may require alpha- or omega-oxidation. europa.eu | 8-methylnonanoic acid enters fatty acid metabolic pathways. europa.eunih.gov |
| Methanol Oxidation | The methanol component is oxidized in the liver to formaldehyde, then formic acid, and finally CO2 and H2O. europa.eu | The methanol moiety is metabolized and eliminated. europa.eu |
Permeability Across Biological Membranes
The ability of a compound to traverse biological membranes is fundamental to its absorption and distribution. For fatty acid esters like this compound, their lipophilic character is a key determinant of membrane permeability. These molecules can integrate into the lipid bilayers of cell membranes, which can affect membrane fluidity and permeability.
Research indicates that fatty acids, in general, can cross phospholipid bilayers with relative ease, at rates several orders of magnitude greater than small, non-electrolyte molecules like water or glucose. maastrichtuniversity.nl This rapid passage is attributed to the uncharged form of the fatty acid easily flipping from the outer to the inner leaflet of the membrane. maastrichtuniversity.nl However, the transport of long-chain fatty acids across the cell membrane is now understood to be a more complex process, often facilitated by membrane-associated fatty acid-binding proteins or "fatty acid transporters". maastrichtuniversity.nl
The chemical structure of the fatty acid ester influences its interaction with the membrane. The length of the acyl chain and the degree of saturation are particularly important. researchgate.netgatech.edu Longer fatty acid chains tend to decrease membrane fluidity and permeability, while unsaturated fatty acids with cis double bonds disrupt the close packing of fatty acid tails, thereby increasing membrane fluidity and permeability. gatech.edu Studies using molecular simulations have shown that the interactions of fatty acyl products with the membrane environment, such as hydrogen bonding, can affect their transit across the bilayer. researchgate.net For instance, methyl nonanoate (B1231133) has been shown to act as a penetration enhancer, increasing the transport of other drugs across the skin. nih.gov
| Factor | Influence on Membrane Permeability | Relevance to this compound |
| Lipophilicity | High lipophilicity facilitates integration into and passage across lipid bilayers. | As a lipophilic ester, it is expected to readily interact with and cross cell membranes. |
| Molecular Structure | Acyl chain length and saturation affect membrane fluidity and permeability. researchgate.netgatech.edu | The C10 branched-chain structure influences its specific permeability characteristics. |
| Transport Mechanisms | Can occur via passive diffusion and protein-facilitated transport. maastrichtuniversity.nl | Likely utilizes both passive and facilitated transport pathways, similar to other fatty acids. maastrichtuniversity.nl |
| Penetration Enhancement | Can increase the permeability of membranes to other substances. nih.gov | Methyl nonanoate has demonstrated penetration-enhancing effects. nih.gov |
Influence of Environmental Factors on Biological Action and Stability
The stability and, consequently, the biological action of fatty acid esters can be influenced by various environmental factors, including temperature, pH, and the presence of water. plos.orgmdpi.com
Temperature is a critical factor. While enzymatic reactions, such as the hydrolysis of esters by esterases, have an optimal temperature for activity, excessively high temperatures can lead to enzyme denaturation and loss of function. plos.org For example, a mesophilic esterase from Petrotoga mobilis showed optimal activity around 55°C but lost stability at higher temperatures in aqueous solutions. plos.org Conversely, high temperatures can also affect the stability of the fatty acids themselves within biological systems. In soybeans, high temperatures were found to alter the seed oil composition by increasing oleic acid and decreasing linoleic and linolenic acid concentrations. scirp.org
The presence of water is another crucial factor, as it is a reactant in the hydrolysis of esters. mdpi.com Inappropriate storage conditions with high humidity can increase the water content in formulations containing fatty acid esters, leading to hydrolysis and the formation of free fatty acids and alcohol. mdpi.com This degradation can alter the properties of the product and promote microbial growth, as microorganisms thrive at the water-fuel interface in biodiesel, for example. mdpi.com The pH of the environment also plays a role; hydrolysis of esters can be catalyzed by both acids and bases. google.comgoogle.com Changes in pH can affect the rate of hydrolysis and the stability of the ester. frontiersin.org
Drought or water stress is another environmental factor that has been shown to impact fatty acid composition and stability in plants, which could have implications for the biological action of derived compounds. scirp.org
| Environmental Factor | Influence on Stability and Biological Action | Specific Examples |
| Temperature | Affects the rate of enzymatic reactions (e.g., hydrolysis) and can lead to denaturation. plos.org Alters fatty acid composition in organisms. scirp.org | An esterase showed optimal activity at ~55°C but was unstable at higher temperatures. plos.org High temperatures altered soybean oil composition. scirp.org |
| Water/Humidity | Promotes hydrolysis of esters, leading to degradation. mdpi.com Can facilitate microbial contamination. mdpi.com | Increased water content in biodiesel leads to ester hydrolysis and microbial growth. mdpi.com |
| pH | Can catalyze the hydrolysis of esters (both acidic and basic conditions). google.comgoogle.comfrontiersin.org | Alkaline conditions can increase the surface tension of ester solutions due to hydrolysis. frontiersin.org |
| Drought/Water Stress | Can alter the fatty acid composition and oil stability in plants. scirp.org | Water stress in soybeans resulted in altered seed oil composition. scirp.org |
Structure Activity Relationship Sar and Theoretical Studies of Methyl 8 Methylnonanoate
Comparative Analysis with Structurally Similar Methyl Esters
Methyl 8-methylnonanoate (B15497590) is a branched-chain fatty acid methyl ester (FAME). Its structure, specifically the methyl group at the 8th carbon position, distinguishes it from its straight-chain counterparts and other branched isomers, influencing its physical and chemical properties. larodan.com
One of the key practical implications of its branched structure is in the field of analytical chemistry. In gas chromatography (GC), the presence of the methyl branch improves its separation from straight-chain esters. This characteristic makes it a useful reference standard for the identification and quantification of similar branched-chain esters in complex mixtures, such as volatile organic compounds (VOCs) in plant metabolomics.
A comparative analysis with structurally similar methyl esters highlights these differences. For instance, when compared to unbranched esters like methyl nonanoate (B1231133) or methyl octanoate, the iso-branching in methyl 8-methylnonanoate alters its retention index in chromatographic analyses. farmaciajournal.comnih.gov Studies on volatiles from the actinomycete Micromonospora aurantiaca identified various FAMEs, including those with methyl branching at different positions (e.g., ω−2 or γ-position). beilstein-journals.org The specific location of the branch, as in this compound (an ω-2 or iso-branched FAME), results in distinct mass spectra fragmentation patterns, which aids in its structural elucidation. beilstein-journals.org
The table below offers a comparison of key properties between this compound and a similar straight-chain ester, Methyl nonanoate.
| Property | This compound | Methyl nonanoate | Significance of Difference |
| Molecular Formula | C₁₁H₂₂O₂ ncats.io | C₁₀H₂₀O₂ | Difference in one methyl group in the main chain. |
| Molecular Weight | 186.29 g/mol ncats.io | 172.26 g/mol | Higher molecular weight due to the additional methyl group. |
| Structure | Branched-chain (iso-) larodan.com | Straight-chain | The branched structure affects packing, fluidity, and chromatographic retention time. |
| Boiling Point | Not specified | ~214 °C | Branching typically lowers the boiling point compared to the linear isomer with the same carbon number. |
| Chromatographic Behavior | Unique retention index used as a standard. | Different retention index. | The branched structure allows for better separation from linear esters in GC analysis. |
This table is generated based on data from multiple sources and general chemical principles.
Investigation of Molecular Interactions (e.g., Hydrophobic, Hydrogen Bonding)
The molecular interactions of this compound are largely dictated by its chemical structure, which consists of a long, nonpolar hydrocarbon tail and a polar ester head group.
Hydrophobic Interactions: The dominant feature of the molecule is its ten-carbon chain (nine in the nonanoate backbone plus the methyl branch), which is highly lipophilic (fat-loving). This long alkyl chain leads to significant hydrophobic interactions with other nonpolar molecules and surfaces. Its lipophilic nature is a key factor in its mechanism of action in biological systems, as it allows the molecule to integrate into lipid bilayers of cell membranes. This integration can affect membrane fluidity and permeability, which is a property utilized in designing drug delivery systems to help transport active ingredients across cellular barriers. The calculated XLogP3 value of 4.4 further quantifies this high lipophilicity. nih.gov
The primary mode of non-covalent interaction for this compound is through van der Waals forces and hydrophobic effects, driven by its extended alkyl chain.
Protein Interaction Profiling (e.g., Ig gamma-1 chain C region, Neutrophil gelatinase-associated lipocalin)
Protein interaction profiling aims to identify which proteins a small molecule like this compound may bind to, offering clues about its potential biological functions. Patent literature concerning methods for detecting binding events between chemicals and receptors lists a wide array of proteins, including Ig gamma-1 chain C region and Neutrophil gelatinase-associated lipocalin (NGAL) , as potential targets for various small molecules. googleapis.com
Neutrophil gelatinase-associated lipocalin (NGAL) , also known as lipocalin-2, is a protein involved in the innate immune response. nih.govnih.gov It is known to bind and sequester iron-laden molecules called siderophores, thereby limiting bacterial growth. nih.gov Its synthesis in epithelial cells can be significantly increased in response to inflammatory signals like Interleukin-1 beta (IL-1β). nih.gov The interaction between NGAL and Matrix metalloproteinase-9 (MMP-9) has been identified as a recent evolutionary development in primates, highlighting its role in the immune system. nih.gov
While these proteins are mentioned in broad screening and patent documents, specific, detailed studies confirming a direct and functional interaction between this compound and either Ig gamma-1 chain C region or NGAL are not extensively available in the public domain. The inclusion of these proteins in such lists suggests they are part of large-scale assessments, but does not, by itself, confirm a specific biological relationship with this compound without further targeted research. googleapis.com
Computational Chemistry and Molecular Modeling for Predicted Activities
Computational chemistry and molecular modeling are powerful tools used to predict the physicochemical properties and potential biological activities of molecules like this compound before extensive laboratory testing is conducted. These predictions are based on the molecule's two-dimensional and three-dimensional structure.
Various molecular descriptors for this compound have been calculated and are available in databases like PubChem. These descriptors provide a quantitative profile of the molecule's properties. For instance, modeling can predict properties related to a compound's absorption, distribution, metabolism, and excretion (ADME) in an organism. The high XLogP3 value of 4.4, a computed measure of hydrophobicity, suggests that the molecule is likely to associate with fatty tissues and cross biological membranes, but may have poor water solubility. nih.gov
Molecular modeling studies on similar esters, such as methyl nonanoate, have been performed to investigate liquid phase non-ideality and volumetric properties, indicating the feasibility of such approaches for this compound. acs.org These computational methods are essential for modern chemical research, enabling the screening of virtual compound libraries and prioritizing candidates for synthesis and further testing.
The table below summarizes some of the key computed properties for this compound.
| Computed Property | Value | Description & Predicted Implication | Source |
| Molecular Weight | 186.29 g/mol | A fundamental property used in nearly all chemical calculations. | nih.gov |
| XLogP3 | 4.4 | A measure of lipophilicity. The high value indicates poor water solubility and a high affinity for nonpolar environments like cell membranes. | nih.gov |
| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds, limiting its interactions in aqueous environments. | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | The two ester oxygens can accept hydrogen bonds, allowing for weak interactions with H-bond donors. | nih.gov |
| Rotatable Bond Count | 8 | Indicates molecular flexibility, which can be important for binding to protein targets. | nih.gov |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Predicts the surface area of polar atoms. This value suggests good membrane permeability. | nih.gov |
Emerging Research Applications of Methyl 8 Methylnonanoate
Development of Drug Delivery Systems
The lipophilic (fat-loving) nature of methyl 8-methylnonanoate (B15497590) is a key characteristic that makes it a subject of interest for drug delivery systems. Its ability to interact with and integrate into the lipid bilayers of cell membranes could potentially enhance the delivery of therapeutic agents. researchgate.net
One of the significant challenges in pharmacology is ensuring that hydrophobic (water-repelling) drugs can effectively cross biological membranes to reach their target sites. The structural properties of methyl 8-methylnonanoate suggest it could act as a permeation enhancer. By fluidizing the lipid membrane, it may facilitate the transport of active pharmaceutical ingredients across cellular barriers, thereby increasing their bioavailability. Research in this area is exploring how this compound could be incorporated into drug formulations to improve the efficacy of hydrophobic medications.
Potential as a Nutraceutical Agent
Nutraceuticals are food-derived products that offer health benefits beyond basic nutrition. Emerging research suggests that this compound, and its related compound 8-methyl nonanoic acid (8-MNA), may have potential as nutraceutical agents, particularly in the context of metabolic health. nih.govresearchgate.net
8-MNA is a known in vivo degradation by-product of dihydrocapsaicin (B196133), a compound found in chili peppers. nih.govresearchgate.net Studies on 8-MNA have shown that it can influence energy metabolism in adipocytes (fat cells). nih.govresearchgate.net Specifically, research has indicated that 8-MNA can decrease the creation of new fat (de novo lipogenesis) and enhance insulin-dependent glucose uptake in these cells. nih.govresearchgate.net These findings suggest that the metabolic benefits associated with chili consumption may be partly due to the effects of 8-MNA. nih.govresearchgate.net Unlike capsaicinoids, 8-MNA is not pungent, which could make it a more palatable option for use in nutraceuticals. nih.gov
This compound has also been identified as a bioactive component in the oil of Azadirachta indica (neem), a plant with a long history of use in traditional medicine. mdpi.com Gas chromatography-mass spectrometry (GC-MS) analysis has revealed its presence among other compounds with known antifungal, anti-inflammatory, and antioxidant properties. mdpi.com
Role in Pharmaceutical Industry (e.g., as a component for drug synthesis)
Beyond its direct biological activities, this compound serves a practical role in the pharmaceutical and chemical industries. It is utilized as a reference standard in analytical techniques like gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
In the realm of synthesis, the precursor to this compound, 8-methyl nonanoic acid, is a key component. A patent has been filed for a method of producing 8-methyl nonanoic acid through microbial fermentation. google.com This biosynthetic approach could provide a more cost-effective and sustainable source of the compound compared to extraction from plants. google.com This is significant because capsaicinoids, for which 8-methyl nonanoic acid is a precursor, have numerous documented pharmacological effects, including analgesic, anti-inflammatory, and anti-cancer properties. google.com
The synthesis of related compounds, such as methyl nonanoate (B1231133), involves processes like heating pelargonic acid with methanol (B129727) in the presence of an acid catalyst. chemicalbook.comdrugbank.com These established chemical synthesis routes provide a framework for the industrial production of various fatty acid methyl esters.
Future Directions and Interdisciplinary Research Opportunities
Elucidating Novel Biological Mechanisms
Methyl 8-methylnonanoate (B15497590) is known to be a lipophilic molecule that can interact with and be integrated into the lipid bilayers of cell membranes, thereby affecting membrane fluidity and permeability. This characteristic is fundamental to its biological activity. Research has shown that it can modulate energy metabolism in adipocytes (fat cells). Specifically, it has been observed to decrease the accumulation of lipids in 3T3-L1 adipocytes and enhance insulin-stimulated glucose uptake, suggesting a role in metabolic health. These effects are linked to the activation of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis that suppresses processes like lipogenesis (the formation of fat). nih.gov
Future research should aim to delve deeper into these mechanisms. Investigating the precise molecular interactions between methyl 8-methylnonanoate and membrane components could reveal novel pathways for drug delivery. Furthermore, exploring the downstream signaling cascades initiated by AMPK activation in response to this compound could uncover new therapeutic targets for metabolic disorders. Studies should also focus on the biological activities of its primary metabolite, 8-methylnonanoic acid (8-MNA), which is formed in vivo through hydrolysis. nih.gov Understanding the distinct and overlapping effects of the parent ester and its acid metabolite is crucial for a complete picture of its biological function.
Advanced Synthetic Route Development
Currently, this compound is synthesized through several established chemical methods. The most common is the direct esterification of 8-methylnonanoic acid with methanol (B129727), often catalyzed by a strong acid like sulfuric acid (H₂SO₄). Another approach involves Grignard alkylation, where a Grignard reagent such as methylmagnesium bromide is reacted with a suitable substrate, followed by hydrolysis and esterification. researchgate.net
A more complex, multi-step synthesis has also been patented, which begins with the condensation of furfural (B47365) and methyl isopropyl ketone. google.com This is followed by ring opening to create 4,7-diketone-8-methyl nonanoate (B1231133), which is then hydrogenated and deoxidized to yield 8-methylnonanoic acid, the precursor to the final ester. google.com
Future efforts in synthetic chemistry should focus on developing more efficient, cost-effective, and environmentally friendly ("green") synthesis routes. This could involve exploring novel catalysts to improve reaction yields and reduce reaction times and temperatures. Biocatalysis, using enzymes to perform the esterification, presents an attractive alternative to traditional chemical methods, potentially offering higher specificity and milder reaction conditions. Additionally, optimizing microbial production systems for 8-methylnonanoic acid could provide a sustainable and scalable source of the precursor for subsequent esterification. google.com
Table 1: Comparison of Synthetic Methods for this compound
| Method | Description | Reactants | Key Intermediates |
|---|---|---|---|
| Acid-Catalyzed Esterification | Direct reaction of a carboxylic acid and an alcohol. | 8-Methylnonanoic acid, Methanol, H₂SO₄ | N/A |
| Grignard Alkylation | Formation of a new carbon-carbon bond using a Grignard reagent. researchgate.net | Ethyl-6-bromohexanoate, Isobutyl magnesium bromide researchgate.net | Ethyl 8-methylnonanoate researchgate.net |
| Multi-step Chemical Synthesis | A patented route starting from simple precursors. google.com | Furfural, Methyl isopropyl ketone google.com | 4,7-diketone-8-methyl nonanoate google.com |
Comprehensive Pharmacological Profiling
The pharmacological profile of this compound is an area ripe for extensive investigation. Initial studies have demonstrated its antimicrobial properties. For instance, in a nanohydrogel formulation with Azadirachta indica (Neem) oil, it was shown to be effective against several pathogenic microbes. mdpi.com
Table 2: Antimicrobial Activity of a this compound-containing Nanohydrogel
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 6.25 µg/mL |
| Escherichia coli | Gram-negative bacteria | 3.125 µg/mL |
| Candida albicans | Fungus | 6.25 µg/mL |
Data from a study on Azadirachta indica oil nanohydrogel containing this compound. mdpi.com
Beyond its antimicrobial effects, a comprehensive pharmacological workup is needed. This should include screening for anti-inflammatory, antioxidant, and anticancer activities. Given its effects on adipocyte metabolism, its potential as an anti-obesity or anti-diabetic agent warrants further in-depth preclinical studies. It is also important to investigate the compound's effects on other cell types and organ systems to build a complete safety and efficacy profile. As 8-methylnonanoic acid is a degradation product of dihydrocapsaicin (B196133) (a compound found in chili peppers), exploring its role in the known health benefits of capsaicinoids could provide valuable insights. nih.govresearchgate.net
Exploration of Additional Natural Sources and Biosynthetic Pathways
This compound has been identified as a bioactive component in the oil of Azadirachta indica (Neem). mdpi.com However, its distribution in the natural world is likely more widespread. A systematic screening of other plant species, as well as microbial and marine organisms, could reveal new and potentially more abundant natural sources of this compound.
The biosynthesis of its precursor, 8-methylnonanoic acid, is linked to the pathway that produces capsaicinoids in chili peppers. google.com This pathway starts with branched-chain amino acids, such as valine, which is converted into isobutyryl-CoA. google.com This intermediate then undergoes a series of condensation reactions to build the fatty acid chain. google.com A patent has described a method for the microbial production of 8-methylnonanoic acid in modified microbes like E. coli or yeast, using glucose or isobutyric acid as a starting material. google.com
Future research should focus on fully elucidating the enzymatic steps in the biosynthetic pathway of 8-methylnonanoic acid in various organisms. Identifying and characterizing the specific enzymes involved (e.g., acyl-CoA synthetases, ketoacyl synthases, thioesterases) could enable the development of highly efficient microbial cell factories for the sustainable production of this compound. google.com
Integration with "Omics" Technologies (e.g., Metabolomics, Lipidomics)
"Omics" technologies offer a powerful, systems-level approach to understanding the biological effects of this compound. In the field of metabolomics, this compound already serves as a valuable reference standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds and fatty acid methyl esters in complex biological samples.
Future research can significantly expand on this. Lipidomics studies can be employed to map the precise changes in the lipid composition of cell membranes and lipid droplets in response to treatment with this compound. This would provide a detailed view of its impact on lipid metabolism beyond simple accumulation assays. Similarly, metabolomics can be used to track the metabolic fate of the compound within cells and to identify any downstream metabolic shifts it induces. Integrating these data with proteomics and transcriptomics could reveal changes in protein expression and gene regulation, offering a holistic understanding of the cellular response to this compound and helping to pinpoint its primary molecular targets.
Translational Research for Therapeutic and Industrial Applications
The findings from foundational and preclinical research on this compound open the door to several translational opportunities. Its demonstrated effects on lipid metabolism and glucose uptake suggest a potential role in developing nutraceuticals or therapeutic agents for metabolic syndrome, obesity, or type 2 diabetes. nih.gov Its non-pungent nature, unlike its parent capsaicinoids, makes it an attractive candidate for such applications. nih.gov
Its antimicrobial properties could be harnessed in various ways. It could be developed as a topical agent for skin infections or incorporated into food packaging materials to inhibit microbial growth. In industry, related fatty acid methyl esters like methyl nonanoate are used as flavoring agents, fragrances, solvents, and plasticizers. medchemexpress.com Exploring the physical properties of this compound could reveal similar industrial applications, for example, as a specialty solvent or a precursor for the synthesis of polymers or surfactants. medchemexpress.comhmdb.ca Further research into its efficacy, safety, and formulation is essential to translate these promising findings into tangible products that can benefit human health and industry.
Q & A
Q. What are the best practices for reporting this compound data in peer-reviewed journals?
- Answer :
- Structured formatting : Follow journal-specific guidelines (e.g., Medicinal Chemistry Research) for tables, figures, and units.
- Raw data deposition : Upload spectra, chromatograms, and crystallographic data to repositories like Zenodo or ChemRxiv.
- Reproducibility checklist : Include detailed synthesis protocols, instrument calibration logs, and statistical scripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
